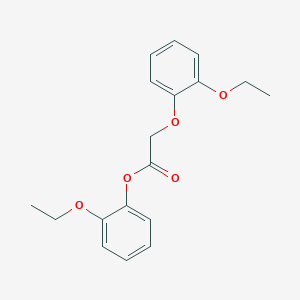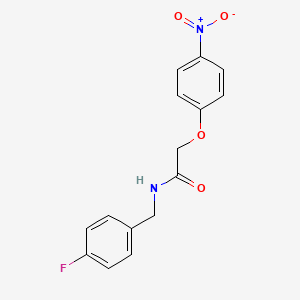
N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide, commonly known as CPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 343.56 g/mol.
Mechanism of Action
CPBA acts as an inhibitor of the enzyme carbonic anhydrase (CA), which is involved in the regulation of pH and CO2 levels in the body. CPBA binds to the active site of CA and inhibits its activity, leading to a decrease in the levels of CO2 and HCO3- ions. This results in a decrease in the pH of the surrounding environment, which can have various physiological effects.
Biochemical and Physiological Effects:
CPBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPBA has also been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. In addition, CPBA has been shown to have neuroprotective effects and can prevent neuronal damage in various neurological disorders.
Advantages and Limitations for Lab Experiments
CPBA has several advantages as a reagent in lab experiments. It is a stable compound that can be easily synthesized and purified. CPBA is also a fluorescent probe that can be used for the detection of amino acids and proteins. However, CPBA has some limitations as well. It is a toxic compound that can cause harm if not handled properly. CPBA is also expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of CPBA. One potential application is in the field of cancer therapy. CPBA has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another potential direction is in the field of environmental science. CPBA can be used as an analytical standard in mass spectrometry, which can aid in the detection of pollutants in the environment. Finally, further research could be conducted to explore the neuroprotective effects of CPBA and its potential applications in the treatment of neurological disorders.
Conclusion:
In conclusion, CPBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBA is primarily used as a reagent in organic synthesis and as a fluorescent probe for the detection of amino acids and proteins. CPBA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory properties, and neuroprotective effects. While CPBA has several advantages as a reagent in lab experiments, it also has some limitations. Finally, there are several future directions for the study of CPBA, including its potential applications in cancer therapy, environmental science, and the treatment of neurological disorders.
Scientific Research Applications
CPBA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and environmental science. CPBA is primarily used as a reagent in organic synthesis for the preparation of various compounds. It is also used as a fluorescent probe for the detection of amino acids and proteins. CPBA has been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. It is also used as an analytical standard in mass spectrometry.
properties
IUPAC Name |
N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF5NO/c14-5-3-1-2-4-6(5)20-13(21)7-8(15)10(17)12(19)11(18)9(7)16/h1-4H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFLIKKWKVQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4765621.png)
![7-(1-methylethylidene)-3-({[1-(4-propylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4765626.png)
![2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide](/img/structure/B4765651.png)

![2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765660.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4765678.png)

![N-allyl-2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4765697.png)


![4-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4765708.png)
![N-1,3-benzothiazol-2-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4765709.png)
![7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4765713.png)